REACTION_CXSMILES
|
Cl.NO.C([N:7](CC)C(C)C)(C)C.[Br:13][C:14]1[CH:15]=[CH:16][C:17]([NH:20][C:21]([NH:23]C(OCC)=O)=S)=[N:18][CH:19]=1>CCO.CO>[Br:13][C:14]1[CH:15]=[CH:16][C:17]2[N:18]([N:7]=[C:21]([NH2:23])[N:20]=2)[CH:19]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
409.2 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
CCO.CO
|
Name
|
|
Quantity
|
606.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
352.8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)NC(=S)NC(=O)OCC
|
Control Type
|
AMBIENT
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature (20° C.) for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture slowly heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
(Note: bleach scrubber required to quench H2S evolved)
|
Type
|
TEMPERATURE
|
Details
|
After 2 h at reflux the mixture
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to collect the precipitated solid
|
Type
|
WASH
|
Details
|
The collected solid was washed successively with water (1.0 L), EtOH/MeOH (1:1, 1.0 L) and diethyl ether (500 mL)
|
Type
|
CUSTOM
|
Details
|
then air-dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N(C1)N=C(N2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 169.2 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |